molecular formula C14H15N3O2S B4916051 N-(4-hydroxyphenyl)-2-(6-methylpyrimidin-4-yl)sulfanylpropanamide

N-(4-hydroxyphenyl)-2-(6-methylpyrimidin-4-yl)sulfanylpropanamide

Cat. No.: B4916051
M. Wt: 289.35 g/mol
InChI Key: LZKKQYIHVAXYBL-UHFFFAOYSA-N
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Description

N-(4-hydroxyphenyl)-2-(6-methylpyrimidin-4-yl)sulfanylpropanamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a hydroxyphenyl group, a methylpyrimidinyl group, and a sulfanylpropanamide moiety, which collectively contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-hydroxyphenyl)-2-(6-methylpyrimidin-4-yl)sulfanylpropanamide typically involves multi-step organic reactionsThe final step involves the formation of the sulfanylpropanamide linkage under controlled conditions, often using thiol reagents and amide coupling agents .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions are meticulously controlled to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(4-hydroxyphenyl)-2-(6-methylpyrimidin-4-yl)sulfanylpropanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinone derivatives, reduced sulfanyl compounds, and substituted pyrimidinyl derivatives .

Scientific Research Applications

N-(4-hydroxyphenyl)-2-(6-methylpyrimidin-4-yl)sulfanylpropanamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-hydroxyphenyl)-2-(6-methylpyrimidin-4-yl)sulfanylpropanamide involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with active sites of enzymes, while the pyrimidinyl group can engage in π-π stacking interactions. The sulfanylpropanamide moiety may act as a nucleophile, participating in covalent bonding with target proteins .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-hydroxyphenyl)-2-(4-methylpyrimidin-2-yl)sulfanylpropanamide
  • N-(4-hydroxyphenyl)-2-(6-chloropyrimidin-4-yl)sulfanylpropanamide
  • N-(4-hydroxyphenyl)-2-(6-methylpyridin-3-yl)sulfanylpropanamide

Uniqueness

N-(4-hydroxyphenyl)-2-(6-methylpyrimidin-4-yl)sulfanylpropanamide is unique due to the specific positioning of the methyl group on the pyrimidinyl ring, which can influence its reactivity and binding affinity compared to other similar compounds .

Properties

IUPAC Name

N-(4-hydroxyphenyl)-2-(6-methylpyrimidin-4-yl)sulfanylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2S/c1-9-7-13(16-8-15-9)20-10(2)14(19)17-11-3-5-12(18)6-4-11/h3-8,10,18H,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZKKQYIHVAXYBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)SC(C)C(=O)NC2=CC=C(C=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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